molecular formula C14H21NO2 B010725 3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol CAS No. 104753-60-8

3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol

Cat. No. B010725
CAS RN: 104753-60-8
M. Wt: 235.32 g/mol
InChI Key: JLARSPTVJNSNEP-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1,2,3,4-tetrahydro-2,2-dimethyl-1,7-naphthalenediol, commonly known as DMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DMT is a member of the naphthalene family and is a derivative of tryptamine. It has a molecular formula of C16H25NO2 and a molecular weight of 263.38 g/mol.

Mechanism of Action

DMT is a potent agonist of the serotonin 5-HT2A receptor. It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT2C, and 5-HT7. DMT is believed to produce its psychoactive effects by activating these receptors in the brain. It has been suggested that DMT may also activate the sigma-1 receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
DMT has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been found to increase levels of glutathione, an antioxidant that protects cells from oxidative stress. DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and visual hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of using DMT in lab experiments is its potent and specific effects on serotonin receptors. This allows researchers to study the role of serotonin in various physiological and pathological processes. However, one limitation is the difficulty in obtaining and handling DMT due to its legal status and potential for abuse.

Future Directions

There are several future directions for DMT research. One area of interest is the potential therapeutic applications of DMT for psychiatric disorders, such as depression and PTSD. Another area of interest is the role of DMT in neuroprotection and anti-inflammatory processes. Additionally, there is interest in developing DMT analogs that may have improved pharmacological properties. Overall, DMT is a promising compound with many potential applications in the field of neuroscience.

Synthesis Methods

DMT can be synthesized through a variety of methods, including the reduction of 3-(2-nitropropyl)-1,2,3,4-tetrahydro-2,2-dimethyl-1-naphthol with lithium aluminum hydride or the reduction of 3-(2-nitropropyl)-1,2,3,4-tetrahydro-2,2-dimethyl-1-naphthol with sodium borohydride. Another method involves the reduction of 2,3-dimethoxy-1,4-naphthoquinone with sodium borohydride in the presence of dimethylamine.

Scientific Research Applications

DMT has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and analgesic properties. DMT has also been studied for its potential to treat addiction, PTSD, and other psychiatric disorders. Additionally, DMT has been found to have neuroprotective and anti-inflammatory effects.

properties

CAS RN

104753-60-8

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-(dimethylamino)-2,2-dimethyl-3,4-dihydro-1H-naphthalene-1,7-diol

InChI

InChI=1S/C14H21NO2/c1-14(2)12(15(3)4)7-9-5-6-10(16)8-11(9)13(14)17/h5-6,8,12-13,16-17H,7H2,1-4H3

InChI Key

JLARSPTVJNSNEP-UHFFFAOYSA-N

SMILES

CC1(C(CC2=C(C1O)C=C(C=C2)O)N(C)C)C

Canonical SMILES

CC1(C(CC2=C(C1O)C=C(C=C2)O)N(C)C)C

synonyms

3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralol

Origin of Product

United States

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